molecular formula C15H13ClN2O2 B086194 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- CAS No. 1032-83-3

1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-

Cat. No. B086194
CAS RN: 1032-83-3
M. Wt: 288.73 g/mol
InChI Key: SSNZGVLSPNDFPH-UHFFFAOYSA-N
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Description

1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound belongs to the class of indazole derivatives and has been found to exhibit a wide range of biological activities, making it a promising candidate for the development of new drugs.

Mechanism Of Action

The exact mechanism of action of 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- is not fully understood. However, it has been suggested that this compound exerts its biological effects by inhibiting specific enzymes or signaling pathways in cells.

Biochemical And Physiological Effects

Studies have shown that 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and viruses, and reduce inflammation in animal models. These effects are thought to be due to the compound's ability to interact with specific cellular targets.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- in lab experiments is its ability to exhibit a wide range of biological activities, making it a versatile tool for studying different cellular processes. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-. One area of interest is the development of new derivatives of this compound with improved solubility and bioavailability. Another direction is the exploration of the compound's potential as a therapeutic agent for various diseases, including cancer, infectious diseases, and inflammatory disorders. Additionally, more studies are needed to fully understand the mechanism of action of this compound and its interactions with specific cellular targets.

Synthesis Methods

The synthesis of 1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- involves the reaction of 5-chloro-1-(p-methoxybenzyl)-1H-indazole-3-carbaldehyde with hydrazine hydrate in the presence of acetic acid. This reaction results in the formation of the desired compound, which can be purified using column chromatography.

Scientific Research Applications

1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)- has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

properties

CAS RN

1032-83-3

Product Name

1H-Indazol-3-ol, 5-chloro-1-(p-methoxybenzyl)-

Molecular Formula

C15H13ClN2O2

Molecular Weight

288.73 g/mol

IUPAC Name

5-chloro-1-[(4-methoxyphenyl)methyl]-2H-indazol-3-one

InChI

InChI=1S/C15H13ClN2O2/c1-20-12-5-2-10(3-6-12)9-18-14-7-4-11(16)8-13(14)15(19)17-18/h2-8H,9H2,1H3,(H,17,19)

InChI Key

SSNZGVLSPNDFPH-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)N2

Canonical SMILES

COC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)Cl)C(=O)N2

Other CAS RN

1032-83-3

Origin of Product

United States

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